![molecular formula C19H23N3O2S B2742869 N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide CAS No. 1396633-96-7](/img/structure/B2742869.png)
N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide
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Description
N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide, also known as TAK-659, is a novel small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Scientific Research Applications
1. Pharmaceutical Compositions
N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide derivatives are utilized in pharmaceutical compositions. For instance, specific derivatives like N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate have been investigated for their use in therapeutic formulations (ジュリアン・ジョヴァンニーニ et al., 2005).
2. DNA/Protein Binding Studies
These compounds have been studied for their interactions with DNA and proteins. Research on derivatives such as N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide indicates their ability to bind with calf thymus DNA and bovine serum albumin (BSA), suggesting potential applications in molecular biology and biochemistry (N. Raj, 2020).
3. Gastroprotective and Histamine H2 Receptor Antagonistic Activities
Studies have shown that certain derivatives of N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide exhibit gastroprotective and histamine H2 receptor antagonistic activities. This suggests their potential use in treating gastric disorders (N. Hirakawa et al., 1998).
4. Anxiolytic Properties
Some derivatives, such as N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide, have been identified for their anxiolytic properties. This indicates potential applications in the development of treatments for anxiety disorders (C. P. Kordik et al., 2006).
5. Wake-Promoting Activity
The compound N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride has been identified as a histamine H3 receptor inverse agonist with wake-promoting effects. This suggests its potential use in treating sleep disorders (R. Nirogi et al., 2019).
6. Enzyme Inhibitory Activities
These compounds have been evaluated for their enzyme inhibitory activities. For example, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives have shown inhibition potential against enzymes like carbonic anhydrase and cholinesterase, indicating their potential use in medicinal chemistry (N. Virk et al., 2018).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14(23)20-16-4-6-17(7-5-16)21-19(24)13-22-10-8-15(9-11-22)18-3-2-12-25-18/h2-7,12,15H,8-11,13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPPCPFSPGFJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide |
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